molecular formula C21H26N4 B2963861 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole CAS No. 380577-74-2

3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole

Cat. No. B2963861
CAS RN: 380577-74-2
M. Wt: 334.467
InChI Key: HTYVABBUQLNZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole , also known by its IUPAC name 5-(4-ethyl-1-piperazinyl)-2-pyridinamine , is a chemical compound with the molecular formula C₁₁H₁₈N₄ . It has a molecular weight of 206.29 g/mol . The compound features a fused indole ring system, with a piperazine moiety and a pyridine ring attached.


Physical And Chemical Properties Analysis

  • Storage : Keep in a dark place, sealed, and stored between 2°C and 8°C .

Scientific Research Applications

Antiallergic Compound Synthesis

A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds structurally similar to 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole, has been prepared in search of novel antiallergic compounds. These compounds were synthesized aiming to improve antiallergic potency through variation of indole substituents and alkanoic chain length, leading to potent antiallergic activities in various assays (Menciu et al., 1999).

Advancements in Alkynyl Indoles Synthesis

Research on the A3 coupling between N-ethylpiperazine and electron-rich aromatic aldehydes has provided efficient access to alkynyl indoles and pyrroles, showcasing the pivotal role of piperazine as a leaving group. This methodology enables fast and versatile synthesis routes for compounds with potential application in diverse scientific fields, including pharmaceutical research (Kerim & El Kaim, 2016).

Molecular Structure Analysis

The detailed analysis of the molecular structure of compounds similar to 3-((4-ethylpiperazin-1-yl)(pyridin-2-yl)methyl)-2-methyl-1H-indole has led to insights into their potential applications. For example, the study of 5-Methyl-3,3-bis(4-methylpiperazin-1-yl)-1-[2-(4-methylpiperazin-1-yl)ethyl]indolin-2-one elucidated the conformation of piperazine rings and their interactions within the crystal, providing a basis for further exploration of these compounds in drug design and material science (Lin, Zheng, & Cao, 2012).

Exploration of Antimicrobial Activities

The synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their evaluation for antimicrobial activities highlight the potential of structurally related compounds in addressing resistant microbial strains. These efforts underscore the importance of novel synthetic routes and structural modifications in enhancing the biological efficacy of compounds (Bayrak et al., 2009).

Antioxidant Activity Evaluation

Design, synthesis, and biological evaluation of novel derivatives, including those related to indole structures, have demonstrated significant antioxidant activities. This research underscores the utility of combining heterocycles with indole and thiophene to create high-efficiency antioxidants, illustrating the compounds' potential in medicinal chemistry and pharmaceutical development (Aziz et al., 2021).

Safety and Hazards

  • Safety Data Sheet : Link to MSDS

properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)-pyridin-2-ylmethyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-3-24-12-14-25(15-13-24)21(19-10-6-7-11-22-19)20-16(2)23-18-9-5-4-8-17(18)20/h4-11,21,23H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYVABBUQLNZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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